(4aS,8aR)-8a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one
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Overview
Description
(4aS,8aR)-8a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one is a chemical compound with a unique structure that includes a naphthalene backbone with multiple hydrogenated positions and a methyl group at the 8a position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-8a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-8a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4aS,8aR)-8a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases and conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4aS,8aR)-8a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4aS,8aR)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan: A compound with a similar naphthalene backbone but with additional functional groups.
2-methylisoborneol: Another compound with a similar structure but different functional groups and properties.
Uniqueness
(4aS,8aR)-8a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one is unique due to its specific stereochemistry and the presence of a methyl group at the 8a position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
937-77-9 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(4aS,8aR)-8a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one |
InChI |
InChI=1S/C11H18O/c1-11-8-3-2-5-9(11)6-4-7-10(11)12/h9H,2-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
DEOBYOFNFVUIGX-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@]12CCCC[C@H]1CCCC2=O |
Canonical SMILES |
CC12CCCCC1CCCC2=O |
Origin of Product |
United States |
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